![molecular formula C12H18FN3 B1415871 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine CAS No. 2138585-23-4](/img/structure/B1415871.png)
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine
Overview
Description
“1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine” is a chemical compound with the molecular formula C12H18FN3. It has a molecular weight of 223.29 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Pharmacological Potential
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine, similar in structure to known piperazine derivatives, has been explored for its pharmacological potential. Compounds within this family have demonstrated a range of effects, from central nervous system activity to cardioprotective properties. For instance, piperazine derivatives have been investigated for their subjective effects in humans, resembling the effects of common amphetamine-type stimulants due to their impact on serotonin release, binding, and reuptake (Jan et al., 2010; Lin et al., 2011).
Cardioprotective Effects
Piperazine derivatives like Trimetazidine have shown cardioprotective effects when administered before reperfusion, suggesting potential therapeutic applications for compounds with similar chemical structures in mitigating cardiac injury (Khan et al., 2010). This emphasizes the importance of understanding the specific actions and mechanisms of this compound in cardiac tissues.
Nephroprotective Effects
The nephroprotective effects observed with piperazine ferulate, a derivative used in cardiovascular and kidney diseases, may also be relevant to the research applications of this compound (Yang et al., 2021). Understanding the mechanisms by which these compounds exert their renal protective effects could open new avenues for the treatment of nephropathies.
Antiallergic and Anti-inflammatory Properties
Piperazine derivatives have also been evaluated for their antiallergic and anti-inflammatory properties, indicating the potential for this compound to be studied in similar contexts (Herberg, 1989).
properties
IUPAC Name |
1-ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFUCYGOCCNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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